molecular formula C8H7Br2FO B2992826 1,3-Dibromo-2-ethoxy-5-fluorobenzene CAS No. 1447671-86-4

1,3-Dibromo-2-ethoxy-5-fluorobenzene

Cat. No. B2992826
CAS RN: 1447671-86-4
M. Wt: 297.949
InChI Key: ZAIWTYHDTBNIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-2-ethoxy-5-fluorobenzene is a chemical compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 . It is used in research and has a CAS number of 1447671-86-4 .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-ethoxy-5-fluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups . The InChI code for this compound is 1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-ethoxy-5-fluorobenzene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes, including those with specific substitution patterns like 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine atoms alters the electronic properties of these molecules, making them weakly coordinating ligands. This property is beneficial in contexts where non-coordinating solvents or easily displaced ligands are required. Fluorobenzenes can participate in C-H and C-F bond activation reactions facilitated by reactive transition metal complexes, opening new avenues for organic synthesis and catalytic applications (Pike, Crimmin, & Chaplin, 2017).

Material Science and Polymer Chemistry

In material science, fluorinated benzene derivatives, including those similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are key monomers in the synthesis of polymers with unique properties. For instance, fluorinated distyrylbenzene (DSB) derivatives have been studied for their role in tuning molecular properties and solid-state organization of materials. The introduction of fluorine atoms into the benzene ring can significantly affect the absorption characteristics and solid-state packing of the resulting polymers, influencing their optical and electronic properties (Renak et al., 1999).

Electrochemical Applications

The electrochemical fluorination of aromatic compounds, including halobenzenes, is an important area of research. Studies have explored the mechanisms of side reactions during the fluorination process, shedding light on the formation of various fluorinated benzene derivatives. These reactions are crucial for understanding the electrochemical behavior of halobenzenes and optimizing fluorination strategies for the synthesis of fluorinated aromatic compounds with desired properties (Horio et al., 1996).

Crystal Structure Prediction

The prediction of crystal structures of fluorinated benzenes, including derivatives similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, is significant for understanding their solid-state chemistry. Advanced computational methods have been employed to predict the crystal structures of these molecules, providing insights into their intermolecular interactions and packing patterns. This research is critical for the design of new materials with specific crystalline properties (Misquitta et al., 2008).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,3-dibromo-2-ethoxy-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIWTYHDTBNIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-ethoxy-5-fluorobenzene

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